molecular formula C19H23F2N5O B12264385 4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B12264385
M. Wt: 375.4 g/mol
InChI Key: IUIICZZCIVGRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyridazine ring, each substituted with various functional groups. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then reacted with a pyridazine derivative under specific conditions to form the desired compound. Common reagents used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit the growth of fungal cells by interfering with their cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its difluorophenyl and piperazine moieties are particularly noteworthy for their potential pharmacological activities.

Properties

Molecular Formula

C19H23F2N5O

Molecular Weight

375.4 g/mol

IUPAC Name

4-[6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C19H23F2N5O/c20-16-1-2-17(21)15(13-16)14-24-5-7-25(8-6-24)18-3-4-19(23-22-18)26-9-11-27-12-10-26/h1-4,13H,5-12,14H2

InChI Key

IUIICZZCIVGRQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.